REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]([SH:7])=[N:5][N:6]=1.Cl.[CH2:9]([N:11]([CH2:14][CH2:15]Cl)[CH2:12][CH3:13])[CH3:10].[OH-].[K+]>CO>[NH2:1][C:2]1[S:3][C:4]([S:7][CH2:10][CH2:9][N:11]([CH2:14][CH3:15])[CH2:12][CH3:13])=[N:5][N:6]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
NC=1SC(=NN1)S
|
Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N(CC)CCCl
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under a vacuum
|
Type
|
ADDITION
|
Details
|
The residue, with water added
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over sodium sulfate anhydride
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting solid was recrystallized from n-hexane/ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=NN1)SCCN(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |